Cas no 1706439-95-3 (3-Chloro-6-(difluoromethyl)pyridazine)

3-Chloro-6-(difluoromethyl)pyridazine is a halogenated pyridazine derivative characterized by the presence of a chloro substituent at the 3-position and a difluoromethyl group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The difluoromethyl group enhances its reactivity and metabolic stability, making it valuable for constructing biologically active molecules. Its chloro functionality allows for further functionalization via cross-coupling or nucleophilic substitution reactions. The compound’s well-defined structure and high purity ensure consistent performance in synthetic applications. Suitable for use under controlled conditions, it is typically handled with standard safety precautions for halogenated and fluorinated compounds.
3-Chloro-6-(difluoromethyl)pyridazine structure
1706439-95-3 structure
Product Name:3-Chloro-6-(difluoromethyl)pyridazine
CAS No:1706439-95-3
MF:C5H3ClF2N2
MW:164.540526628494
MDL:MFCD28013109
CID:3040576
PubChem ID:84651991
Update Time:2025-06-13

3-Chloro-6-(difluoromethyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-(difluoromethyl)pyridazine
    • 3-Chloro-6-difluoromethyl-pyridazine
    • AMY2198
    • C73280
    • A907564
    • AKOS024052967
    • MFCD28013109
    • DS-19109
    • 1706439-95-3
    • PB48351
    • SCHEMBL17184963
    • EN300-1664067
    • DB-194008
    • Z1939450756
    • YXWAHLKOWQLVBJ-UHFFFAOYSA-N
    • MDL: MFCD28013109
    • Inchi: 1S/C5H3ClF2N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H
    • InChI Key: YXWAHLKOWQLVBJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(F)F)N=N1

Computed Properties

  • Exact Mass: 163.9952821g/mol
  • Monoisotopic Mass: 163.9952821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 25.8

3-Chloro-6-(difluoromethyl)pyridazine Security Information

3-Chloro-6-(difluoromethyl)pyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM250246-10g
3-Chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95%
10g
$1964 2021-08-04
Enamine
EN300-1664067-100mg
3-chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95.0%
100mg
$342.0 2022-02-28
Enamine
EN300-1664067-250mg
3-chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95.0%
250mg
$488.0 2022-02-28
Enamine
EN300-1664067-500mg
3-chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95.0%
500mg
$769.0 2022-02-28
Enamine
EN300-1664067-1000mg
3-chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95.0%
1g
$986.0 2022-02-28
Enamine
EN300-1664067-2500mg
3-chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95.0%
2500mg
$1931.0 2022-02-28
Enamine
EN300-1664067-5000mg
3-chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95.0%
5g
$2858.0 2022-02-28
Enamine
EN300-1664067-10000mg
3-chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95.0%
10g
$4237.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CO975-100mg
3-Chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95%
100mg
2782CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CO975-250mg
3-Chloro-6-(difluoromethyl)pyridazine
1706439-95-3 95%
250mg
3175CNY 2021-05-08

3-Chloro-6-(difluoromethyl)pyridazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1706439-95-3)3-Chloro-6-(difluoromethyl)pyridazine
Order Number:A907564
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:28
Price ($):219.0
Email:sales@amadischem.com

Additional information on 3-Chloro-6-(difluoromethyl)pyridazine

Introduction to 3-Chloro-6-(difluoromethyl)pyridazine (CAS No. 1706439-95-3)

3-Chloro-6-(difluoromethyl)pyridazine, identified by its Chemical Abstracts Service (CAS) number 1706439-95-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of both a chlorine substituent at the 3-position and a difluoromethyl group at the 6-position imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The structural features of 3-Chloro-6-(difluoromethyl)pyridazine contribute to its potential as an intermediate in synthesizing various bioactive molecules. The chlorine atom can participate in nucleophilic substitution reactions, enabling further functionalization, while the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates. These attributes have positioned this compound as a valuable building block in the design of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridazine derivatives. Studies have demonstrated that modifications at the pyridazine core can lead to compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern of 3-Chloro-6-(difluoromethyl)pyridazine makes it an attractive candidate for further investigation into its potential therapeutic applications.

One of the most compelling aspects of 3-Chloro-6-(difluoromethyl)pyridazine is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel scaffolds that mimic natural products or target specific biological pathways. For instance, recent studies have explored its use in generating inhibitors of kinases and other enzymes implicated in cancer progression. The ability to derivatize this compound allows chemists to fine-tune its properties, optimizing interactions with biological targets.

The difluoromethyl group, in particular, has been extensively studied for its ability to improve pharmacokinetic profiles of drug candidates. This moiety enhances lipophilicity and reduces susceptibility to metabolic degradation, thereby increasing the bioavailability and duration of action of therapeutic agents. The incorporation of this group into 3-Chloro-6-(difluoromethyl)pyridazine underscores its potential as a key intermediate in developing next-generation pharmaceuticals.

Moreover, the chlorine substituent at the 3-position provides another layer of reactivity that can be exploited in medicinal chemistry. It serves as a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups. Such modifications can significantly alter the biological activity of derived compounds, enabling the exploration of new therapeutic modalities.

Recent advances in computational chemistry have also highlighted the importance of 3-Chloro-6-(difluoromethyl)pyridazine as a scaffold for virtual screening and de novo design. Molecular modeling studies suggest that this compound can interact with various biological targets through multiple binding modes, increasing its potential as a lead compound for drug development. These computational approaches complement experimental efforts by providing rapid and cost-effective screening tools.

The synthesis of 3-Chloro-6-(difluoromethyl)pyridazine itself has been optimized through various methodologies, including multi-step organic transformations and catalytic processes. Recent publications have reported efficient synthetic routes that minimize waste and improve yields, aligning with green chemistry principles. These advancements not only enhance accessibility but also contribute to sustainable practices in pharmaceutical manufacturing.

In conclusion, 3-Chloro-6-(difluoromethyl)pyridazine (CAS No. 1706439-95-3) represents a promising compound in the realm of medicinal chemistry. Its unique structural features and reactivity make it an excellent candidate for further exploration in drug discovery. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a significant role in the development of innovative therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1706439-95-3)3-Chloro-6-(difluoromethyl)pyridazine
A907564
Purity:99%
Quantity:1g
Price ($):219.0
Email